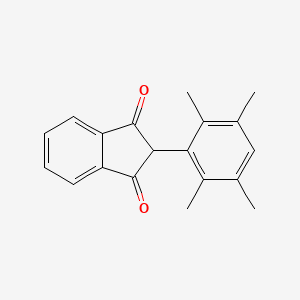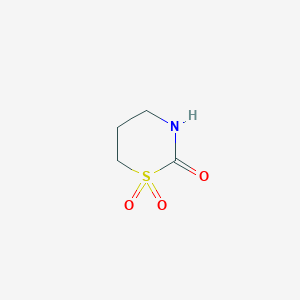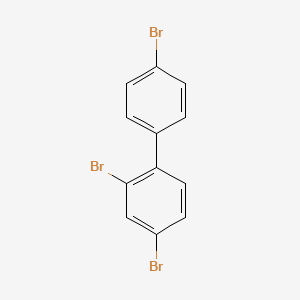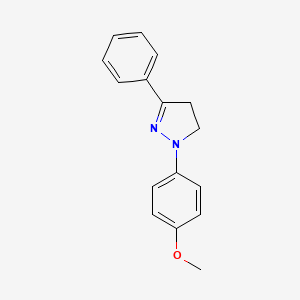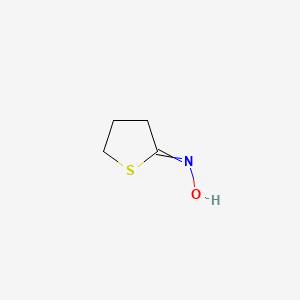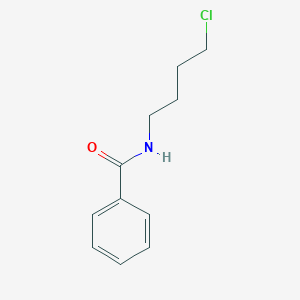
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways
Métodos De Preparación
The synthesis of oxydiethane-2,1-diyl bis(diethylcarbamodithioate) typically involves a single-step condensation reaction. One common method involves coupling benzil and substituted aldehyde using ethanolic ammonium acetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanolic ammonium acetate and other specific catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different chemosensors when reacted with specific metal ions .
Aplicaciones Científicas De Investigación
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) has a wide range of scientific research applications. In chemistry, it is used as a chemosensor for the selective detection of metal ions such as copper and mercury . In biology, it can be used to study the interactions between metal ions and biological molecules. In medicine, it has potential applications in the development of diagnostic tools and therapeutic agents. In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of oxydiethane-2,1-diyl bis(diethylcarbamodithioate) involves its ability to bind to specific molecular targets and pathways. For example, it can form complexes with metal ions, which can then be detected using various analytical techniques . The binding modes and interactions of this compound with metal ions have been studied using techniques such as NMR titrations, HR-MS spectra, and DFT calculations .
Comparación Con Compuestos Similares
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) can be compared with other similar compounds, such as diethylene glycol dimethacrylate and other bis(diethylcarbamodithioate) derivatives . These compounds share similar structural features but may differ in their specific applications and properties. For example, diethylene glycol dimethacrylate is commonly used in polymer chemistry, while oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is more specialized for use as a chemosensor .
Conclusion
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it valuable in fields such as chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers develop new applications and optimize existing ones.
Propiedades
Número CAS |
5347-21-7 |
|---|---|
Fórmula molecular |
C14H28N2OS4 |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
2-[2-(diethylcarbamothioylsulfanyl)ethoxy]ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H28N2OS4/c1-5-15(6-2)13(18)20-11-9-17-10-12-21-14(19)16(7-3)8-4/h5-12H2,1-4H3 |
Clave InChI |
BIOMWKOSLJQECS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCCOCCSC(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


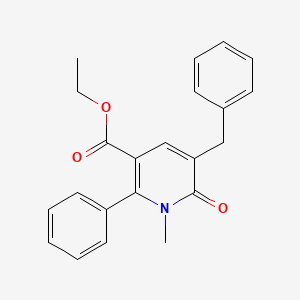
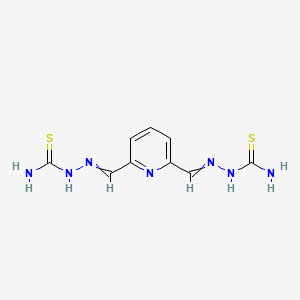
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
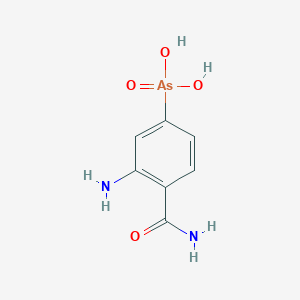
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)
